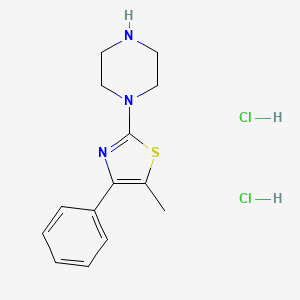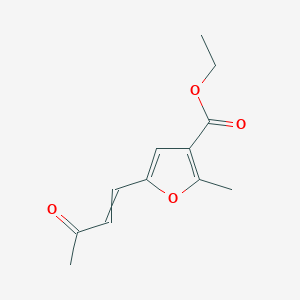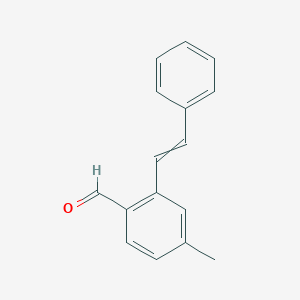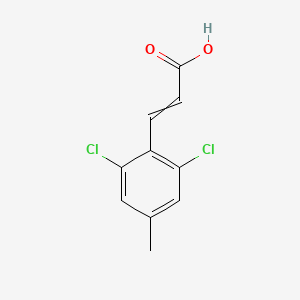
1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride
説明
1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride (MPTP) is a synthetic compound that has been used in scientific research for many years. It is a highly potent inhibitor of monoamine oxidases (MAOs) and has been used to study the role of MAOs in neurodegenerative diseases, such as Parkinson’s and Alzheimer’s. It has also been used to investigate the effects of MAOs on the metabolism of neurotransmitters, such as serotonin and dopamine.
科学的研究の応用
1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride has been used in a variety of scientific research applications. It has been used to study the role of MAOs in the metabolism of neurotransmitters, such as serotonin and dopamine. It has also been used to investigate the effects of MAOs on neurodegenerative diseases, such as Parkinson’s and Alzheimer’s. Additionally, 1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride has been used to study the effects of MAOs on the central nervous system, as well as the effects of MAOs on the metabolism of other compounds, such as alcohol.
作用機序
1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride acts as an inhibitor of MAOs, which are enzymes responsible for the breakdown of neurotransmitters, such as serotonin and dopamine. By inhibiting MAOs, 1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride prevents the breakdown of these neurotransmitters and allows them to remain active in the brain for longer periods of time. This can lead to an increase in the levels of these neurotransmitters, which can have a variety of effects on the central nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride are largely dependent on the levels of MAOs in the brain. At low levels of MAOs, 1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride can lead to an increase in the levels of serotonin and dopamine, which can have a variety of effects on the brain and body. For example, an increase in the levels of serotonin and dopamine can lead to increased alertness, improved mood, and increased energy levels. At higher levels of MAOs, 1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride can lead to a decrease in the levels of serotonin and dopamine, which can lead to decreased alertness, depression, and fatigue.
実験室実験の利点と制限
One advantage of using 1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride in lab experiments is that it is a highly potent inhibitor of MAOs and can be used to study the effects of MAOs on the metabolism of neurotransmitters, such as serotonin and dopamine. Additionally, 1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride is easy to synthesize and can be used in a variety of lab experiments. However, one limitation of using 1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride in lab experiments is that it can lead to an increase in the levels of serotonin and dopamine, which can have a variety of effects on the central nervous system.
将来の方向性
The future directions of 1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride research include further investigation into the role of MAOs in the metabolism of neurotransmitters, such as serotonin and dopamine. Additionally, further research could be done to investigate the effects of MAOs on neurodegenerative diseases, such as Parkinson’s and Alzheimer’s. Additionally, research could be done to investigate the effects of MAOs on the metabolism of other compounds, such as alcohol. Additionally, further research could be done to investigate the biochemical and physiological effects of 1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride on the central nervous system. Finally, research could be done to investigate the potential therapeutic uses of 1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride in the treatment of various diseases.
特性
IUPAC Name |
5-methyl-4-phenyl-2-piperazin-1-yl-1,3-thiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S.2ClH/c1-11-13(12-5-3-2-4-6-12)16-14(18-11)17-9-7-15-8-10-17;;/h2-6,15H,7-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFKENNWGAEPKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N2CCNCC2)C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Diethyl (1R,2S,3R,4S)-4-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)cyclohexane-1,2-dicarboxylate](/img/structure/B1413600.png)


![2-(4-Cyclopentylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1413607.png)

![(1S,7S,9S)-5-Oxo-4-azatricyclo[4.2.1.03,7]non-2-ene-9-carboxylic acid](/img/structure/B1413611.png)


